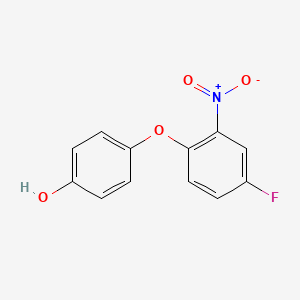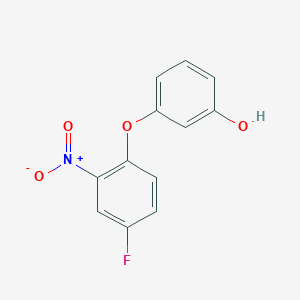![molecular formula C13H18OS B7867041 6-[(2-Methylphenyl)sulfanyl]hexan-2-one](/img/structure/B7867041.png)
6-[(2-Methylphenyl)sulfanyl]hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2-Methylphenyl)sulfanyl]hexan-2-one is an organic compound characterized by the presence of a sulfanyl group attached to a hexanone backbone This compound is of interest due to its unique chemical structure, which combines a ketone functional group with a sulfanyl-substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Methylphenyl)sulfanyl]hexan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylthiophenol and 6-bromohexan-2-one.
Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where the thiol group of 2-methylthiophenol attacks the bromo group of 6-bromohexan-2-one, forming the desired sulfanyl linkage.
Reaction Conditions: This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, enhancing its nucleophilicity. The reaction is typically performed in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (around 80-100°C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-[(2-Methylphenyl)sulfanyl]hexan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: 6-[(2-Methylphenyl)sulfanyl]hexan-2-ol
Substitution: Nitrated or halogenated derivatives of the aromatic ring
Scientific Research Applications
6-[(2-Methylphenyl)sulfanyl]hexan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of novel materials with specific properties, such as enhanced conductivity or stability.
Biological Studies: Researchers may use this compound to study the effects of sulfanyl-substituted ketones on biological systems, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-[(2-Methylphenyl)sulfanyl]hexan-2-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors. The sulfanyl group can influence the compound’s binding affinity and specificity, while the ketone group can participate in various biochemical reactions. The exact pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-[(4-Methylphenyl)sulfanyl]hexan-2-one
- 6-[(3-Methylphenyl)sulfanyl]hexan-2-one
Comparison
Compared to its analogs, 6-[(2-Methylphenyl)sulfanyl]hexan-2-one is unique due to the position of the methyl group on the aromatic ring. This positional difference can significantly affect the compound’s chemical reactivity and biological activity. For instance, the ortho position (2-position) can lead to steric hindrance, influencing the compound’s interactions with other molecules and its overall stability.
Properties
IUPAC Name |
6-(2-methylphenyl)sulfanylhexan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18OS/c1-11-7-3-4-9-13(11)15-10-6-5-8-12(2)14/h3-4,7,9H,5-6,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLAIXLQQBTWJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SCCCCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
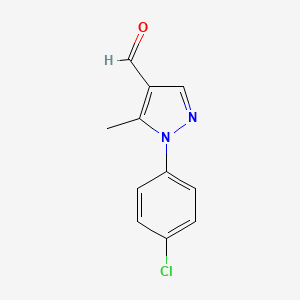
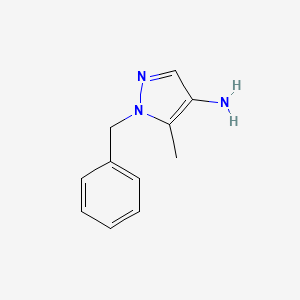
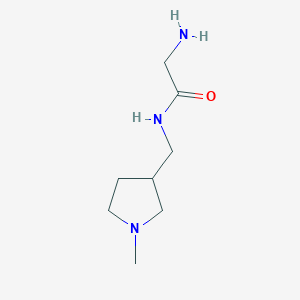
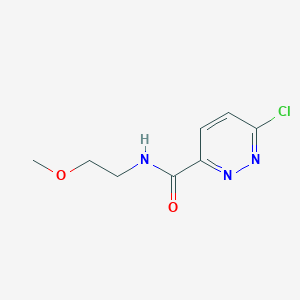
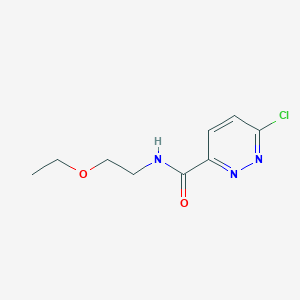
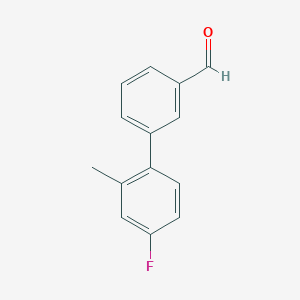
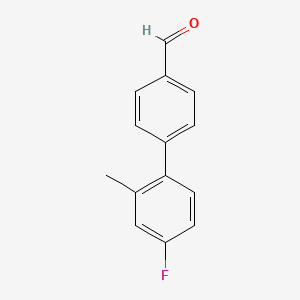
![1-[(Diisobutylamino)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B7867006.png)
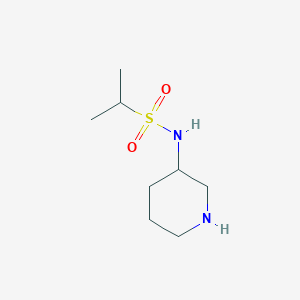
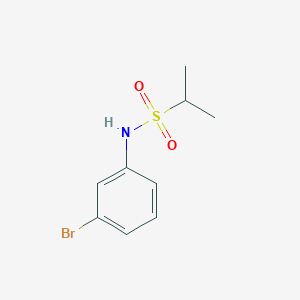
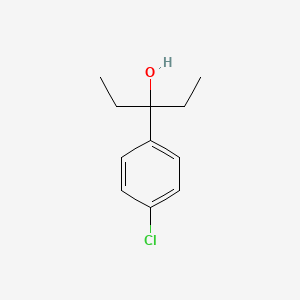
![1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B7867036.png)
